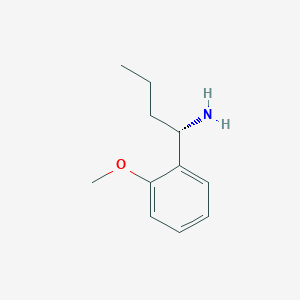

(S)-1-(2-methoxyphenyl)butylamine

Description

Significance of Chiral Amines as Foundational Building Blocks in Enantioselective Synthesis

Chiral amines are indispensable building blocks in enantioselective synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. nih.govacs.org Their utility stems from their ability to introduce a specific stereocenter into a target molecule, which can then be elaborated upon to construct more complex chiral structures. The synthesis of enantiomerically pure amines and their derivatives is a significant area of research, with applications in the creation of bioactive molecules and synthetic intermediates. nih.govbohrium.com The development of catalytic and enantioselective methods to produce chiral alkyl amines from readily available precursors is a key challenge and a testament to their importance. nih.gov

The demand for enantiopure amines is driven by the fact that the physiological effects of chiral molecules are often enantiomer-dependent. In drug development, for instance, one enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, the ability to synthesize single-enantiomer compounds is not just an academic exercise but a critical aspect of medicinal chemistry and materials science.

Role of Chiral Amines as Precursors for Ligands and Organocatalysts in Asymmetric Transformations

Beyond their role as chiral building blocks, chiral amines are crucial precursors for the synthesis of chiral ligands and organocatalysts. rsc.orgrsc.orgunige.ch These chiral entities are the linchpins of asymmetric catalysis, a powerful strategy for achieving high levels of enantioselectivity in chemical reactions. Chiral ligands coordinate to metal centers to create chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

In recent years, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary and often superior alternative to metal-based catalysis. rsc.org Chiral primary amines, derived from natural sources like amino acids and Cinchona alkaloids, have proven to be highly versatile and effective organocatalysts for a wide array of enantioselective transformations. rsc.org They operate through various activation modes, most notably via the formation of chiral enamines or iminium ions, which then undergo stereocontrolled reactions.

Specific Research Context of (S)-1-(2-methoxyphenyl)butylamine within the Chiral 1-Arylalkylamine Class

This compound belongs to the class of chiral 1-arylalkylamines. The " (S)" designation specifies the absolute configuration at the stereogenic center. The "1-(2-methoxyphenyl)" portion of the name indicates that a phenyl group substituted with a methoxy (B1213986) group at the ortho-position is attached to the chiral carbon, and the "butylamine" signifies the presence of a four-carbon chain and an amino group at the chiral center.

The specific structural features of this compound, namely the ortho-methoxy substituent on the aromatic ring, can influence its reactivity and stereodirecting ability in chemical transformations. This substituent can exert both steric and electronic effects, potentially leading to unique selectivities when this amine or its derivatives are employed as chiral auxiliaries, ligands, or organocatalysts. Research into this specific compound aims to understand how these structural nuances translate into practical applications in asymmetric synthesis.

Scope and Objectives of Academic Inquiry for the Compound

The academic inquiry into this compound is multifaceted, with several key objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish stereoselective and high-yielding methods for the synthesis of the enantiomerically pure (S)-isomer.

Exploration of its Role in Asymmetric Synthesis: Researchers are interested in utilizing this compound as a chiral auxiliary to control the stereochemical outcome of reactions. This involves temporarily incorporating the amine into a substrate, directing a stereoselective transformation, and then cleaving it to reveal the desired chiral product.

Application as a Precursor to Chiral Ligands and Catalysts: A significant area of investigation is the conversion of this compound into more complex chiral ligands for transition-metal catalysis or into novel organocatalysts. The performance of these new chiral entities in various asymmetric reactions is then evaluated.

Understanding Structure-Activity Relationships: By systematically studying the performance of this compound and its derivatives in asymmetric transformations, researchers aim to elucidate the relationship between the catalyst/ligand structure and the observed enantioselectivity. This knowledge is crucial for the rational design of more efficient and selective catalysts.

Through these investigations, the scientific community seeks to expand the toolkit of chiral molecules available for asymmetric synthesis and to deepen the fundamental understanding of stereochemical control in chemical reactions.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1S)-1-(2-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3/t10-/m0/s1 |

InChI Key |

HENNVVUSVDITRX-JTQLQIEISA-N |

Isomeric SMILES |

CCC[C@@H](C1=CC=CC=C1OC)N |

Canonical SMILES |

CCCC(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Application in Asymmetric Catalysis and Synthesis

Development as Chiral Ligands for Transition Metal Catalysis

The ability of (S)-1-(2-methoxyphenyl)butylamine to serve as a precursor for chiral ligands has been instrumental in advancing transition metal-catalyzed asymmetric reactions. The steric and electronic properties imparted by the methoxyphenyl and butyl groups, combined with the chirality of the amine, allow for the creation of highly effective and selective catalysts.

One notable example involves the synthesis of chiral 2,5-disubstituted pyrrolidines, which have been shown to be efficient organocatalysts in several asymmetric transformations. rug.nl These scaffolds are crucial in creating the necessary steric hindrance and electronic effects to induce high levels of enantioselectivity. The modular nature of these ligands, allowing for modifications to the amine and other parts of the scaffold, has facilitated the development of catalysts for specific applications.

Ligands derived from this compound have shown significant promise in the asymmetric hydrogenation of prochiral olefins and imines. These reactions are fundamental transformations in organic synthesis, providing access to chiral alkanes and amines, which are common motifs in pharmaceuticals and natural products.

In the asymmetric hydrogenation of C=N bonds, iridium catalysts bearing chiral ligands have been particularly successful. While direct examples utilizing ligands solely derived from this compound are not extensively detailed in the provided context, the principles of ligand design for N-aryl imine hydrogenation are well-established. For instance, ortho-methoxyphenyl groups on related imine substrates have been shown to significantly increase enantioselectivity, suggesting that a ligand incorporating this feature could be highly effective. acs.org The development of modular monodentate ligands has also been a key strategy in achieving high efficiency in these reactions. acs.org

The success of these catalytic systems relies on the creation of a well-defined chiral environment around the metal center, which is influenced by the steric and electronic properties of the ligand. The interplay between the ligand, the metal, and the substrate is crucial for achieving high levels of stereocontrol.

Asymmetric carbon-carbon coupling reactions are powerful tools for the construction of complex chiral molecules. Ligands derived from chiral amines play a pivotal role in controlling the enantioselectivity of these transformations. While the direct application of this compound-derived ligands in this specific context is an area of ongoing research, the principles of using chiral ligands in reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are well-documented.

The development of novel catalytic systems, for instance, employing copper and chiral pyridyl-bis(imidazole) (PyBim) ligands, highlights the potential for new ligand designs to overcome challenges in chemoselectivity and enantioselectivity in radical cross-coupling reactions. nih.gov The ability of the chiral ligand to form a rigid chiral space around the metal is key to achieving high enantiocontrol. nih.gov

Role as Chiral Organocatalysts and Chiral Auxiliaries

Beyond their use in transition metal catalysis, derivatives of this compound have found significant application as both chiral organocatalysts and chiral auxiliaries. In these roles, the amine itself, or a simple derivative, directly participates in the stereodetermining step of a reaction.

Chiral amines and their derivatives are a cornerstone of nucleophilic organocatalysis. They can activate substrates through the formation of chiral enamines or iminium ions, leading to highly enantioselective bond formations. For example, chiral 2,5-disubstituted pyrrolidines, which can be conceptually derived from chiral amines, are effective in a variety of asymmetric transformations, including Michael additions and α-halogenations of aldehydes and ketones. rug.nl

Bifunctional organocatalysts, which contain both a chiral amine and another functional group capable of hydrogen bonding (like a urea or thiourea), have also proven to be highly effective. These catalysts can cooperatively activate both the nucleophile and the electrophile, leading to high levels of stereocontrol in reactions such as the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org

| Catalyst Type | Reaction | Role of Amine Derivative |

| Chiral Pyrrolidines | Michael Addition, α-Halogenation | Enamine/Iminium ion formation |

| Bifunctional Catalysts | Asymmetric Bromination | Cooperative activation |

The temporary attachment of a chiral auxiliary to a prochiral substrate allows for diastereoselective reactions to be carried out. sigmaaldrich.com The chiral auxiliary directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. sigmaaldrich.com

Chiral amines are frequently used as precursors for chiral auxiliaries. For example, Ellman's chiral tert-butanesulfinamide has been widely used for the stereoselective synthesis of chiral amines. osi.lv While this compound itself is not the most common auxiliary, its structural motifs can be incorporated into the design of new and effective chiral controllers. The principle relies on the steric bulk and conformational rigidity of the auxiliary to effectively shield one face of the reactive intermediate. sigmaaldrich.comnsf.gov

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its subsequent removal without causing racemization.

Use as a Chiral Building Block in Complex Molecule Synthesis

General principles suggest that a chiral amine like this compound could theoretically be used as a chiral building block. In such a role, its intrinsic chirality would be transferred to a new, more complex molecule during a synthetic sequence. This is a common strategy in asymmetric synthesis to control the stereochemical outcome of reactions.

Stereoselective Introduction of the Chiral Amine Moiety

The stereoselective introduction of a chiral amine moiety is a critical step in the synthesis of many biologically active compounds. Typically, this can be achieved through several methods, including:

Nucleophilic Substitution: The amine could act as a nucleophile, attacking an electrophilic center in another molecule. The stereochemistry of the resulting product would be influenced by the existing chiral center in the amine.

Reductive Amination: Reaction of the amine with a ketone or aldehyde would form a chiral imine, which could then be reduced to introduce a new stereocenter. The stereoselectivity of the reduction would be directed by the chiral amine.

Amide Coupling: The amine can be coupled with a carboxylic acid to form a chiral amide. This amide can then undergo further transformations where the stereochemistry is directed by the chiral amine fragment.

Without specific literature examples for this compound, the efficacy and stereoselectivity of these methods for this particular compound remain hypothetical.

Synthesis of Enantioenriched Derivatives for Chemical Research

The synthesis of enantioenriched derivatives from a chiral building block is fundamental for various areas of chemical research, including medicinal chemistry and materials science. By incorporating a chiral fragment like this compound into a larger molecular scaffold, a variety of new chiral compounds could theoretically be generated. These derivatives would be valuable for:

Structure-Activity Relationship (SAR) Studies: In drug discovery, synthesizing a library of enantioenriched derivatives allows researchers to understand how stereochemistry affects biological activity.

Development of Chiral Ligands: Chiral amines are often precursors to chiral ligands used in asymmetric catalysis.

Probes for Biological Systems: Enantiomerically pure compounds are essential tools for studying the stereochemical requirements of biological receptors and enzymes.

The lack of specific documented syntheses originating from this compound prevents the creation of data tables or a detailed discussion of research findings in this area.

Chemical Reactivity and Derivatization for Advanced Chemical Research

N-Functionalization Strategies

The nitrogen atom of the primary amine, with its lone pair of electrons, serves as the primary center of nucleophilicity, making it a prime target for a variety of functionalization reactions.

Formation of Amides, Carbamates, and Ureas

The primary amine is predicted to undergo facile reactions with various acylating agents to produce a range of N-functionalized derivatives.

Amides: The formation of an amide bond would be achieved through the nucleophilic attack of the amine onto an activated carboxyl group. Standard laboratory procedures would involve reacting (S)-1-(2-methoxyphenyl)butylamine with an acyl halide, a carboxylic anhydride, or a carboxylic acid in the presence of a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Carbamates: Carbamate (B1207046) derivatives, often employed as protecting groups in multi-step syntheses, would be synthesized by reacting the amine with reagents such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Ureas: Substituted ureas could be generated by treating the amine with an appropriate isocyanate (R-N=C=O). This reaction typically proceeds rapidly and without the need for a catalyst. An alternative, multi-step route involves reaction with a phosgene (B1210022) equivalent to form an intermediate, which can then be reacted with a second amine to form an unsymmetrical urea.

Synthesis of Imines and Schiff Bases for Further Transformation

The condensation reaction between the primary amine of this compound and a carbonyl compound (an aldehyde or a ketone) would yield an imine, commonly known as a Schiff base. This equilibrium-driven reaction generally necessitates the removal of the water byproduct to achieve a high yield of the imine. The resulting carbon-nitrogen double bond (C=N) in the Schiff base is itself a versatile functional group, amenable to further transformations such as reduction to a secondary amine or nucleophilic addition reactions.

Transformations Involving the Chiral Center

The stereochemical integrity of the chiral carbon atom is a critical aspect of the molecule's identity. Synthetic strategies can be devised to either preserve or invert this stereocenter.

Derivatization for Stereochemical Analysis

To verify the enantiomeric purity or confirm the absolute configuration of this compound, it can be converted into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). These resulting diastereomers possess distinct physical and spectral properties, allowing for their differentiation and quantification by methods like high-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A widely used CDA for primary amines is α-methoxy-α-trifluoromethylphenylacetyl chloride, also known as Mosher's acid chloride. The resulting diastereomeric Mosher amides exhibit characteristic shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to determine the enantiomeric excess of the original amine.

Aromatic Ring Modifications

The benzene (B151609) ring offers a platform for further functionalization, primarily through electrophilic aromatic substitution reactions. The position of attack by an incoming electrophile is strongly influenced by the two existing substituents: the ortho-methoxy group and the para-alkylamine group.

Both the methoxy (B1213986) (-OCH₃) and the alkylamine substituents are classified as activating, ortho-, para-directing groups. The methoxy group activates the ring by donating electron density through a strong resonance effect, while the alkyl group provides a weaker activating inductive effect. Their positions relative to one another mean their directing effects are additive, powerfully activating the remaining vacant positions on the ring for electrophilic attack. Consequently, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation would be expected to proceed readily, with substitution occurring at the positions ortho to the highly activating methoxy group.

Electrophilic Aromatic Substitution for Analog Synthesis

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. solubilityofthings.comfiveable.me In the case of this compound, the benzene ring is "activated" towards electrophilic attack due to the presence of two electron-donating groups: the methoxy (-OCH₃) group and the 1-aminobutyl group. organicchemistrytutor.comyoutube.com

Both the methoxy group and the alkylamine group are classified as ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves on the aromatic ring. organicchemistrytutor.comlibretexts.org The methoxy group is a strong activating group that directs to positions 2 and 4 (relative to its own position). The sec-butylamine (B1681703) group is also an activating, ortho-, para-director. In this compound, these groups are situated ortho to each other. Their directing effects are additive, strongly activating the positions para to each substituent (positions 4 and 5) and the position ortho to the methoxy group that is not sterically hindered (position 6). Substitution at position 3 is generally disfavored due to steric hindrance from the adjacent butylamine (B146782) side chain.

Common EAS reactions such as nitration and halogenation can be employed to synthesize a variety of analogs. For instance, nitration introduces a nitro (-NO₂) group, while halogenation introduces a halogen atom (e.g., -Br, -Cl), which can serve as a synthetic handle for further modifications. masterorganicchemistry.comyoutube.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Electrophile Source | Reagents & Conditions | Expected Major Product(s) |

|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄, 0 °C | (S)-1-(2-methoxy-4-nitrophenyl)butylamine & (S)-1-(2-methoxy-5-nitrophenyl)butylamine |

| Bromonium ion (Br⁺) | Br₂, FeBr₃, CCl₄ | (S)-1-(4-bromo-2-methoxyphenyl)butylamine |

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, greatly expanding the diversity of accessible molecular structures. nih.govyoutube.com To utilize these methods on this compound, the aromatic ring must first be functionalized with a group suitable for coupling, typically a halide (e.g., Br, I) or a triflate. This is commonly achieved via electrophilic halogenation, as described previously. The resulting aryl halide, for example, (S)-1-(4-bromo-2-methoxyphenyl)butylamine, becomes a key intermediate for a range of coupling reactions.

The Suzuki-Miyaura coupling is a widely used reaction to form new C-C bonds by reacting an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. acs.orglibretexts.orgorganic-chemistry.org This allows for the introduction of new aryl, heteroaryl, or alkyl groups onto the aromatic core.

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling an amine with an aryl halide. acs.orgwikipedia.orglibretexts.org This reaction would allow for the introduction of a secondary or tertiary amine substituent onto the aromatic ring of the parent molecule.

These reactions typically require a specific combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the reaction sequence. organic-chemistry.orgacs.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on (S)-1-(4-bromo-2-methoxyphenyl)butylamine

| Reaction Type | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Typical Solvent | Product Class |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Biaryl derivatives |

| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Heteroaryl derivatives |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Diaryl amine derivatives |

Computational Chemistry and Molecular Modeling Studies of S 1 2 Methoxyphenyl Butylamine

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

The QM/MM methodology is a powerful computational tool that combines the accuracy of quantum mechanics (QM) for a small, reactive region of a molecular system with the efficiency of molecular mechanics (MM) for the larger, surrounding environment. This dual approach is particularly well-suited for studying complex phenomena such as catalysis and chiral recognition, where both electronic effects and the broader structural context are crucial.

Modeling Complex Catalytic Systems

In the context of catalysis, QM/MM simulations can provide invaluable insights into reaction mechanisms, transition states, and activation energies. The QM region typically includes the substrate and key residues of a catalyst, allowing for a detailed description of bond-breaking and bond-forming events. The surrounding MM region, which could be a protein scaffold or solvent, influences the reaction through electrostatic and steric interactions.

Although no specific QM/MM studies on (S)-1-(2-methoxyphenyl)butylamine are available, such research would be instrumental in understanding its potential catalytic roles. For instance, if this amine were to act as an organocatalyst, a QM/MM study could model its interaction with a substrate, revealing the precise geometric and electronic factors that contribute to catalysis. A hypothetical study might involve defining the amine and the substrate as the QM region to calculate the energetic profile of the catalyzed reaction, as illustrated in the conceptual data table below.

| Hypothetical Reaction Step | QM Region Atoms | MM Region Components | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack | N, Cα, Cβ of amine; C=O of substrate | Enzyme active site residues, solvent | Data not available |

| Proton transfer | Amine N-H; Substrate O | Surrounding water molecules | Data not available |

This table is for illustrative purposes only, as no specific data for this compound exists in the literature.

Understanding Chiral Induction Mechanisms

The stereochemical outcome of a reaction is often determined by subtle non-covalent interactions between a chiral catalyst or reagent and the substrate. QM/MM methods are adept at capturing these interactions, which are fundamental to understanding chiral induction. By modeling the diastereomeric transition states that lead to different enantiomeric products, researchers can pinpoint the origins of enantioselectivity.

For this compound, a QM/MM study could elucidate how its stereocenter and the methoxy-substituted phenyl ring orchestrate the approach of a reactant. The calculations could quantify the energetic differences between the competing reaction pathways, providing a rationale for the observed enantiomeric excess in a catalyzed reaction. A sample data table from such a hypothetical study might look as follows:

| Diastereomeric Transition State | Key Interacting Groups (QM Region) | Calculated Energy Difference (ΔΔG‡, kcal/mol) | Predicted Enantiomeric Ratio |

| Pro-(S) | Phenyl ring of amine, Re-face of substrate | Data not available | Data not available |

| Pro-(R) | Phenyl ring of amine, Si-face of substrate | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound exists in the literature.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural identity and probing the conformational dynamics of (S)-1-(2-methoxyphenyl)butylamine. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their local electronic environment and spatial orientation. For instance, the protons of the butyl chain and the methoxy (B1213986) group, as well as those on the aromatic ring, will exhibit characteristic signals. The stereocenter, the carbon atom bonded to the amino group, the phenyl ring, and the butyl chain, imparts diastereotopicity to adjacent protons, which can lead to complex splitting patterns. Analysis of these patterns, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the assignment of all proton and carbon signals.

Furthermore, NMR is a powerful method for conformational analysis in solution. The molecule can adopt various conformations due to rotation around its single bonds. By analyzing nuclear Overhauser effects (NOEs) in a ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, through-space proximities between protons can be established. This data helps in determining the preferred spatial arrangement of the methoxyphenyl group relative to the butylamine (B146782) side chain. Such studies can reveal the existence of intramolecular hydrogen bonding or specific rotamer populations that may be crucial for the molecule's function in various applications.

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.80 - 7.30 (m, 4H) | 110.0 - 158.0 |

| OCH₃ | 3.85 (s, 3H) | 55.5 |

| CH-NH₂ | 4.10 (t, 1H) | 52.0 |

| CH₂ | 1.60 - 1.80 (m, 2H) | 38.0 |

| CH₂ | 1.30 - 1.50 (m, 2H) | 20.0 |

| CH₃ | 0.90 (t, 3H) | 14.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation of Amine Complexes or Derivatives

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of its three-dimensional arrangement in the solid state. nih.govnih.gov This technique is the gold standard for assigning the absolute configuration of a chiral molecule. nih.gov For this compound, this would involve crystallizing the compound itself or, more commonly, a derivative such as a salt with a chiral acid or a metal complex.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The key to determining the absolute configuration lies in the anomalous scattering of X-rays by the atoms in the crystal. mit.edu By carefully analyzing the intensities of Friedel pairs (reflections that are related by inversion), the true handedness of the molecule can be established. researchgate.net The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a known enantiomer confirms the assignment. researchgate.neted.ac.uk

Beyond absolute configuration, X-ray crystallography reveals a wealth of information about the solid-state structure, including bond lengths, bond angles, and torsion angles. It also elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. For amine complexes or derivatives, this analysis can detail the coordination geometry around a metal center or the specific hydrogen-bonding networks that stabilize the crystal structure. semanticscholar.org

Mass Spectrometry (MS) for Reaction Monitoring and Complex Characterization (Beyond Basic Identification)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While routinely used for basic molecular weight determination, its application extends to more advanced research contexts for this compound.

In reaction monitoring, MS can be used to follow the progress of a chemical transformation involving the amine. By analyzing small aliquots of the reaction mixture over time, the appearance of the product and the disappearance of starting materials can be tracked with high sensitivity and specificity. This is particularly useful in the development and optimization of synthetic routes.

Furthermore, when this compound is used as a ligand to form metal complexes, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be employed to characterize these larger, often non-volatile, species. The resulting mass spectrum can confirm the formation of the desired complex and provide information about its stoichiometry. Tandem mass spectrometry (MS/MS) can be used to fragment the complex, yielding structural information about the connectivity of the ligand to the metal center and the stability of the complex. The use of certain additives, such as n-butylamine, has been shown to enhance the efficiency of electrospray ionization for related compounds, which could be a relevant consideration for the analysis of this compound and its derivatives. nih.govnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Studies

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a prominent example and a valuable tool for studying chiral compounds like this compound.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing a spectrum of equal magnitude but opposite sign. This property makes CD an excellent method for determining the enantiomeric excess (ee) of a sample. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the relative amounts of the two enantiomers can be quantified.

Moreover, the sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's stereochemistry and conformation. nih.gov Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration and conformation. By comparing the experimentally measured spectrum to the calculated spectra, the absolute configuration of the amine can be confirmed. This approach is complementary to X-ray crystallography and is particularly useful when suitable crystals for diffraction cannot be obtained.

Table 2: Spectroscopic and Crystallographic Techniques for the Characterization of this compound

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Connectivity, stereochemical assignment, conformational analysis in solution |

| X-ray Crystallography | Absolute configuration, solid-state structure, intermolecular interactions |

| Mass Spectrometry (MS) | Molecular weight, reaction monitoring, characterization of complexes |

Future Research Directions and Emerging Applications in Academic Chemistry

Design of Novel Catalytic Systems Incorporating (S)-1-(2-methoxyphenyl)butylamine

The development of new catalytic systems is a cornerstone of chemical research, and chiral amines like this compound are valuable building blocks for creating novel ligands and organocatalysts. Future research is anticipated to focus on its incorporation into more complex and efficient catalytic frameworks.

One promising direction is the use of computational tools, such as database searching and computer-aided design, to identify ideal molecular scaffolds that can be functionalized with the this compound moiety. nih.gov This approach can accelerate the discovery of new ligand types for asymmetric reactions by pre-selecting structures that have the correct spatial arrangement of key chemical groups. nih.gov

Furthermore, research into bifunctional additives in catalysis has shown that simple amines can play dual roles as both a ligand and a base, simplifying reaction conditions and improving efficiency. nih.gov Future work could explore this compound and its derivatives in similar dual-function roles within nickel-catalyzed photoredox reactions, potentially expanding the scope of C-O and C-N bond-forming reactions. nih.gov The synthesis of new C2 symmetric chiral bisamide ligands from chiral acids and various amines, including tert-butylamine, demonstrates a reproducible strategy for creating a library of potential catalysts. mdpi.com Applying this methodology to this compound could yield novel ligands for asymmetric transformations.

Table 1: Approaches for Novel Catalyst Design

| Research Approach | Description | Potential Application for this compound |

| Computer-Aided Ligand Design | Utilizes database screening (e.g., CSD, CAS-3D) and software to identify scaffolds with specific geometric constraints suitable for chiral ligands. nih.gov | To rapidly identify and design new, structurally optimized ligands derived from the target amine for specific asymmetric reactions. |

| Bifunctional Catalysis | Employs a single molecule to act as both a ligand and a base, simplifying reaction setups and improving efficiency in cross-coupling reactions. nih.gov | To investigate the amine as a cost-effective, bifunctional additive in transition metal-catalyzed reactions, such as nickel-photoredox catalysis. nih.govacs.org |

| Systematic Ligand Synthesis | Involves the reproducible, large-scale synthesis of a series of related chiral ligands to screen for catalytic activity. mdpi.com | To create a family of new chiral bisamide or other ligands based on the this compound structure for use in asymmetric synthesis. |

Exploration of New Reaction Classes and Substrate Scope

A key goal in synthetic chemistry is the expansion of reaction methodologies to new classes of molecules and a broader range of substrates. This compound, as a chiral auxiliary or ligand precursor, is well-positioned for exploration in this context.

Future research will likely focus on employing catalysts derived from this amine in the asymmetric synthesis of complex, biologically active molecules like butenolides and butyrolactones. nih.gov These structures are core components of many natural products, and developing catalytic enantioselective methods for their synthesis is of significant interest. nih.gov The emphasis will be on understanding the mechanistic details that govern the stereocontrol in these reactions. nih.gov

Moreover, the development of robust catalytic protocols that are effective for a wide variety of nucleophiles and electrophiles is a significant challenge. nih.gov Research efforts could adapt systems using this compound to broaden their applicability, including the derivatization of biomolecules and enabling sequential one-pot functionalizations to build molecular complexity efficiently. nih.govacs.org Another area of exploration is expanding the substrate scope of enzymes. While not directly involving the target amine, studies on modifying enzymes to accept non-natural amino acids highlight a broader trend of expanding substrate tolerance, a principle that can be applied to catalyst design. nih.gov

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding academic and industrial research, prioritizing the reduction of waste, use of renewable resources, and avoidance of hazardous substances. rsc.orgjddhs.comnih.gov The future application of this compound and its derivatives will be heavily influenced by these principles.

Amines are crucial in the chemical industry, but their synthesis often involves methods with low atom economy and significant waste. rsc.org Future research will aim to develop greener synthetic routes to chiral amines and, in turn, use these amines in sustainable catalytic processes. rsc.org This includes the use of biocatalysis, which employs enzymes for chemical transformations, offering high selectivity and efficiency under mild, environmentally friendly conditions. nih.gov Enzymes have been successfully used in the industrial synthesis of several valuable chiral medicines. mdpi.com

Methodologies that reduce or eliminate the use of traditional organic solvents are a key focus of green chemistry. nih.gov Research could explore using this compound-based catalysts in alternative solvents like supercritical carbon dioxide (scCO₂) or in solvent-free reaction conditions, such as mechanochemical grinding. mdpi.com Integrating catalytic processes into continuous flow systems is another promising avenue for improving efficiency and sustainability. jddhs.comnih.gov

Table 2: Green Chemistry Strategies for Chiral Amine Research

| Green Chemistry Principle | Application in Research | Relevance to this compound |

| Waste Reduction | Designing syntheses with high atom economy and developing recyclable catalysts to minimize byproducts. jddhs.commdpi.com | Developing catalytic systems where the amine-derived ligand can be easily recovered and reused. |

| Use of Renewable Feedstocks | Synthesizing chemical building blocks, including amines, from biomass rather than petroleum sources. rsc.org | Exploring biosynthetic or semi-synthetic routes to the target amine from renewable precursors. |

| Alternative Solvents & Conditions | Employing benign solvents (e.g., water, scCO₂) or solvent-free methods (mechanochemistry) to reduce environmental impact. nih.govmdpi.com | Testing the performance of catalysts based on the amine in green solvent systems or under solvent-free conditions. |

| Catalysis | Utilizing highly selective catalytic methods, including biocatalysis, to replace stoichiometric reagents. nih.govmdpi.com | Designing organocatalysts or ligands for metal catalysts derived from the amine to enable efficient and clean transformations. |

Development of Advanced Analytical Techniques for Chiral Amine Research

The synthesis and application of enantiomerically pure compounds like this compound are critically dependent on accurate and efficient analytical methods to determine enantiomeric purity. wvu.eduvt.edu Future research in this area will focus on creating more powerful and ecologically sound analytical techniques.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant method for chiral separations. wvu.edunih.gov A continuing area of research is the development of new CSPs, including those based on cyclodextrins and their derivatives, which can offer novel selectivities for separating chiral amines. nih.gov There is a trend towards developing "green HPLC" methods that replace toxic organic mobile phases with more sustainable alternatives. jddhs.com

Capillary electrophoresis (CE) has proven to be a powerful alternative to chromatographic techniques for chiral separations. wvu.edu Future work could involve developing specific CE methods using chiral selectors for the rapid and efficient analysis of this compound and its reaction products. wvu.edu Other advanced techniques like supercritical fluid chromatography (SFC) are also gaining traction for their speed and reduced solvent consumption. nih.gov Additionally, spectroscopic methods such as near-infrared (NIR) spectroscopy are being explored for real-time, in-situ monitoring of reactions without the need for sample preparation, aligning with green analytical chemistry principles. jddhs.com

Table 3: Advanced Analytical Techniques for Chiral Analysis

| Analytical Technique | Principle of Chiral Separation | Future Research Focus |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). wvu.edunih.gov | Development of novel CSPs with broader applicability and "green" methods using environmentally benign mobile phases. jddhs.comnih.gov |

| Capillary Electrophoresis (CE) | Formation of transient diastereomeric complexes with a chiral selector in the running buffer, leading to different electrophoretic mobilities. wvu.edu | Designing new and more effective chiral selectors for separating a wider range of chiral amines, including the target compound. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, often offering faster and greener separations than HPLC. nih.gov | Optimizing SFC methods for high-throughput screening of chiral catalysts and analysis of enantiomeric excess. |

| Green Spectroscopy | Techniques like Near-Infrared (NIR) spectroscopy that allow for real-time process monitoring without solvents or reagents. jddhs.com | Integration of in-situ spectroscopic tools for monitoring asymmetric reactions catalyzed by systems derived from the amine. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-(2-methoxyphenyl)butylamine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, enzymatic resolution using lipases or kinetic resolution with chiral auxiliaries (e.g., (S)-proline derivatives) can isolate the (S)-enantiomer. Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) is also effective for purification .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the methoxyphenyl and butylamine groups.

- HPLC-MS for purity assessment and molecular weight verification.

- Polarimetry to validate enantiomeric excess (ee) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for amine derivatives:

- Use fume hoods to avoid inhalation (H335 hazard) and wear nitrile gloves to prevent skin irritation (H315).

- In case of exposure, rinse eyes with water for 15 minutes and consult poison control (H318) .

Advanced Research Questions

Q. How do structural modifications on the methoxyphenyl group affect the pharmacological activity of this compound derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenation, alkylation). Compare binding affinities using radioligand assays (e.g., for serotonin or dopamine receptors). For example, 2-methoxy analogs in piperazine derivatives (HBK14–HBK19) show altered receptor selectivity .

Q. What analytical challenges arise in resolving the enantiomers of this compound, and how can they be addressed?

- Methodological Answer : Challenges include low solubility and overlapping chromatographic peaks. Solutions:

- Derivatize with chiral reagents (e.g., Mosher’s acid chloride) to enhance HPLC separation.

- Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% diethylamine) to improve peak resolution .

Q. Are there contradictions in reported receptor binding affinities of this compound, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, cell lines). Standardize protocols:

- Use recombinant receptors (e.g., CHO cells expressing human 5-HT2A) to minimize variability.

- Cross-validate with functional assays (e.g., cAMP inhibition) to confirm binding data .

Q. What in vitro models are appropriate for assessing the neuropharmacological effects of this compound?

- Methodological Answer : Utilize:

- Primary neuronal cultures to evaluate neurotransmitter release (e.g., dopamine via microdialysis).

- Receptor knockout models to identify target specificity.

- Calcium imaging in HEK293 cells expressing GPCRs to map signaling pathways .

Data Contradiction Analysis Example

- Issue : Conflicting logP values reported for similar amines.

- Resolution : Validate experimentally via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon or ACD/Labs). Discrepancies may arise from ionization effects at physiological pH .

Safety and Compliance Table

| Hazard Code | Risk Statement | Precautionary Measure | Reference |

|---|---|---|---|

| H315 | Skin irritation | Wear nitrile gloves | |

| H335 | Respiratory | Use fume hoods | |

| H318 | Eye damage | Immediate rinsing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.